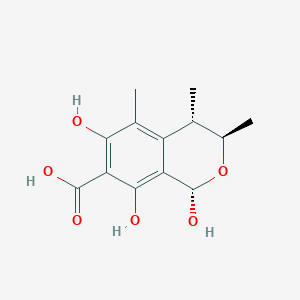
Citrinin hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrinin hydrate is a mycotoxin produced by various fungi, including Penicillium, Aspergillus, and Monascus. Its chemical structure consists of a dihydrocoumarin ring fused with a quinone moiety, with a lactone group at the C-7 position. This compound has been associated with various toxicities, including nephrotoxicity, hepatotoxicity, and genotoxicity.
Mecanismo De Acción
The mechanism of action of citrinin hydrate is complex and not fully understood. However, it is believed that this compound induces toxicity by generating reactive oxygen species (ROS) and causing oxidative stress. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. This compound has also been shown to inhibit mitochondrial function and induce apoptosis in various cell lines.
Biochemical and physiological effects:
This compound has been shown to induce various biochemical and physiological effects, including nephrotoxicity, hepatotoxicity, and genotoxicity. Nephrotoxicity is the most common effect of this compound, with the toxin causing damage to the kidneys and impairing their function. Hepatotoxicity is another common effect of this compound, with the toxin causing liver damage and impairing liver function. Genotoxicity is another effect of this compound, with the toxin causing DNA damage and mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Citrinin hydrate has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. Another advantage is that it can be used to study the mechanisms of toxicity and develop therapeutic interventions. However, one limitation is that it is highly toxic and requires special handling and disposal. Another limitation is that it is difficult to study in vivo due to its toxicity and low solubility in water.
Direcciones Futuras
There are several future directions for citrinin hydrate research. One direction is to study the mechanisms of toxicity in more detail and develop therapeutic interventions to mitigate its toxic effects. Another direction is to study the effects of this compound on plant growth and development, as it has been shown to inhibit plant growth and development. Additionally, there is a need to develop more sensitive and specific methods for detecting this compound in food and feed samples to prevent contamination and reduce the risk of toxicity to humans and animals.
Aplicaciones Científicas De Investigación
Citrinin hydrate has been extensively studied for its toxicological effects on various organisms, including humans, animals, and plants. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell lines. This compound has also been implicated in the development of various diseases, including kidney disease, liver disease, and cancer. Furthermore, this compound has been used as a tool to study the mechanisms of toxicity and the development of therapeutic interventions.
Propiedades
Número CAS |
157643-56-6 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1 |
Clave InChI |
MBTAFMZUDOUGPS-CGKQSRJASA-N |
SMILES isomérico |
C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
SMILES |
CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
SMILES canónico |
CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
Otros números CAS |
157643-56-6 |
Sinónimos |
3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid citrinin hydrate citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
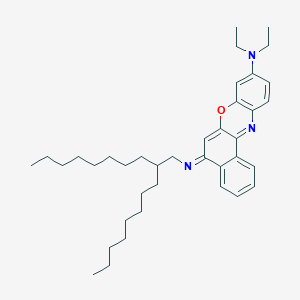
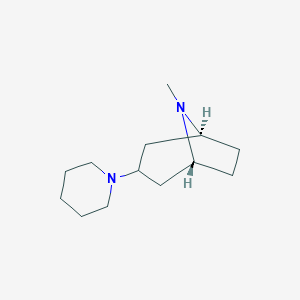

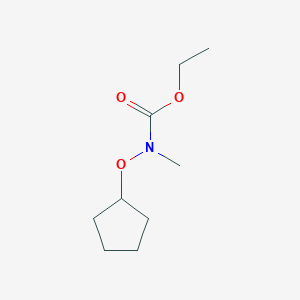
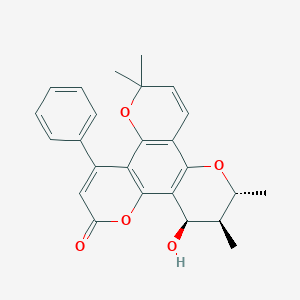
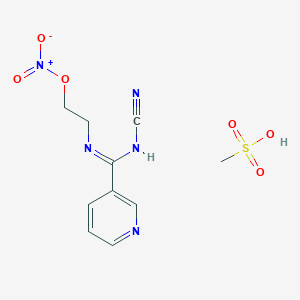
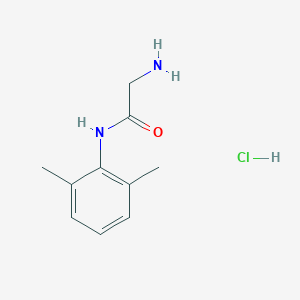
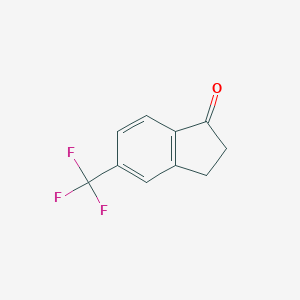
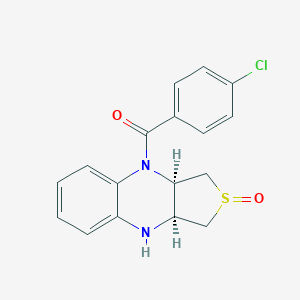

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)